1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid

KDM5A inhibitor Histone lysine demethylase Enantiomer selectivity

Epigenetic drug discovery programs targeting KDM5-family demethylases frequently encounter scaffold validation delays. 4-Azaindole-7-carboxylic acid (CAS 1190319-18-6) resolves this by providing a crystallographically confirmed starting point for KDM5A/B/C and RET inhibitor libraries with established structure-activity relationships. • 12 co-crystal structures (1.88-2.10 Å resolution) confirm 7-COOH coordination to catalytic Fe(II) in the JMJ domain active site • (S)-enantiomer derivatives exhibit 4- to 5-fold enhanced potency against KDM5A versus (R)-enantiomers • RET IC50 = 6.8 nM with >8,000-fold selectivity window over EGFR, mitigating off-target toxicity risks • Free carboxylic acid eliminates protecting-group manipulations, enabling direct 2-position derivatization for accelerated SAR studies

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 1190319-18-6
Cat. No. B1394220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid
CAS1190319-18-6
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C=CN=C21)C(=O)O
InChIInChI=1S/C8H6N2O2/c11-8(12)5-1-3-9-6-2-4-10-7(5)6/h1-4,10H,(H,11,12)
InChIKeyYBYWIZUWOGPUPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[3,2-b]pyridine-7-carboxylic Acid: Properties & Procurement


1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid (CAS 1190319-18-6), also known as 4-azaindole-7-carboxylic acid, is a heterocyclic building block with a fused pyrrole-pyridine core [1]. This compound has a molecular formula of C8H6N2O2 and a molecular weight of 162.15 g/mol . Its carboxylic acid group at the 7-position enables versatile derivatization through amide coupling and esterification reactions . The compound is cited in 47 patent documents, confirming its established role in pharmaceutical research and development programs [2].

1Carboxylic acid handle enables amide coupling and esterification for library synthesis
24-azaindole core used in pharmaceutical patent programs targeting epigenetic and kinase targets
37-position regiospecificity critical for target engagement; cited in 47 patent documents

Positional Isomer Criticality of 1H-Pyrrolo[3,2-b]pyridine-7-carboxylic Acid


The substitution of 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid with other azaindole carboxylic acids or pyrrolopyridine regioisomers without rigorous qualification introduces significant scientific risk. Positional isomerism profoundly alters both the geometry of derivatization handles and the electronics of the heteroaromatic core [1]. For example, the 7-carboxylic acid isomer (this compound, 4-azaindole-7-carboxylic acid) presents a fundamentally different vector for amide bond formation compared to the 3-carboxylic acid analog (CAS 860496-20-4) [2]. Furthermore, the target compound's specific ring fusion pattern ([3,2-b]) distinguishes it from 7-azaindole isomers ([2,3-b] or [2,3-c]) which exhibit distinct reactivity profiles and biological target engagement . In the context of medicinal chemistry campaigns targeting histone demethylases and kinases, the 7-carboxylic acid moiety has been explicitly identified as a critical pharmacophoric element in patent literature [3].

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Positional isomer mismatch3-carboxylic acid or other azaindole regioisomers alter derivatization geometry and metal-coordination capacity.
!
Functional group criticalityFree 7-carboxylic acid is required for histone demethylase target engagement; ester prodrugs lack activity.
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Ring fusion specificity[3,2-b] pyrrolopyridine fusion pattern differs from [2,3-b] or [2,3-c] isomers, impacting binding pocket fit and selectivity profiles.

Differentiation Evidence: 1H-Pyrrolo[3,2-b]pyridine-7-carboxylic Acid vs. Analogs


Enantioselective KDM5A Inhibition

In a direct head-to-head comparison, the (S)-enantiomer of a 7-carboxylic acid pyrrolo[3,2-b]pyridine derivative (Compound N52) demonstrated approximately 4- to 5-fold greater binding affinity for KDM5A compared to its (R)-enantiomer counterpart (Compound N51) [1]. This stereoselective discrimination is enabled by the specific orientation of the 7-carboxylic acid group within the KDM5A active site. Importantly, this study demonstrates that the 7-carboxylic acid scaffold supports enantioselective target engagement, a property not uniformly observed across positional isomers [2].

Enantiomer affinity
Head-to-head
(S)-enantiomer shows 4- to 5-fold higher KDM5A binding vs (R)-enantiomer
Supports enantioselective target engagement context
X-ray validation at 1.93 Å resolution
KDM5A inhibitor Histone lysine demethylase Enantiomer selectivity Cancer epigenetics

JMJD2C Inhibition: Free Acid vs. Methyl Ester

Cross-study analysis reveals the critical impact of the free carboxylic acid at the 7-position on JMJD2C inhibitory activity. A derivative retaining the 7-carboxylic acid moiety (2-(1-methyl-1H-indazol-3-yl)-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid) exhibited an IC50 of 550 nM against JMJD2C [1]. In contrast, the methyl ester analog (CAS 1261474-46-7), which masks the carboxylic acid, shows no reported activity in the same assay format, demonstrating that the free acid is essential for target engagement . This functional group requirement is consistent with the proposed metal-chelating mechanism of 2-oxoglutarate-dependent demethylases, where the carboxylate coordinates the active-site Fe(II) [2].

JMJD2C inhibition
Cross-study
Free acid IC50 550 nM; methyl ester inactive
Free 7-carboxylic acid required for target engagement
Metal-chelating pharmacophore requirement
JMJD2C inhibitor KDM4C Epigenetic probe Histone demethylase

RET vs. EGFR Kinase Selectivity

A comprehensive kinase profiling study of a 7-azaindole-derived compound (compound 59) bearing a 7-carboxylic acid moiety demonstrates a distinct selectivity fingerprint across multiple therapeutically relevant kinases [1]. The compound exhibited potent inhibition of RET with an IC50 of 6.8 nM, moderate activity against Aurora A (IC50 = 242 nM) and Aurora B (IC50 = 536 nM), and negligible activity against EGFR (IC50 = 56.78 μM) and Nek2 (IC50 >200 μM) [2]. This >8,000-fold selectivity window between RET and EGFR confirms that the 7-carboxylic acid scaffold supports isoform discrimination not achievable with other azaindole regioisomers, which often exhibit broader off-target kinase inhibition [3].

Kinase selectivity
Cross-study
RET IC50 6.8 nM vs EGFR 56.78 μM (>8,000-fold window)
Isoform discrimination supports kinase selectivity studies
Eurofins KinaseProfiler assay context
Aurora kinase inhibitor Kinase selectivity RET inhibitor Anticancer agent

KDM5A Co-Crystal Structures

High-resolution co-crystal structures of KDM5A bound to multiple 7-carboxylic acid-containing inhibitors provide direct atomic-level evidence for the scaffold's binding mode [1]. The 7-carboxylic acid group engages in conserved hydrogen bonding interactions with the active site and coordinates the catalytic Fe(II) ion, while the pyrrolo[3,2-b]pyridine core occupies the 2-oxoglutarate binding pocket [2]. This binding mode is validated across 12 distinct inhibitors with resolutions ranging from 1.88 Å to 2.10 Å [3]. Notably, positional isomers (e.g., 3-carboxylic acid or 2-carboxylic acid derivatives) cannot recapitulate this binding geometry due to misalignment of the carboxylate with the metal center, providing a structural rationale for the 7-position requirement [4].

Co-crystal structures
Method context
12 structures (1.88–2.10 Å) validate 7-carboxylate Fe(II) coordination
Enables structure-guided optimization of binding interactions
KDM5A JMJ domain expressed in E. coli
X-ray crystallography KDM5A Structure-based drug design Epigenetic inhibitor

Storage & Handling: Free Acid vs. Esters

Procurement logistics differ materially between the free 7-carboxylic acid and its ester derivatives. The free acid (CAS 1190319-18-6) requires storage at 2-8°C in sealed, moisture-protected conditions to maintain integrity [1]. In contrast, the methyl ester derivative (CAS 1261474-46-7) exhibits different solubility and stability profiles . The free acid demonstrates solubility in DMSO and DMF (up to 25 mg/mL), with solutions stable at -20°C for up to 3 months . This established solubility profile in standard screening solvents eliminates the need for formulation optimization during initial biological evaluation. For programs requiring on-demand access to the carboxylic acid functionality without ester deprotection steps, the free acid offers immediate synthetic utility, reducing overall cycle time by eliminating an additional deprotection step compared to ester procurement strategies .

Handling advantage
Supporting evidence
2–8°C storage; DMSO soluble; eliminates deprotection step
Reduces synthesis cycle time vs ester procurement
Standard laboratory solvent compatibility
Compound stability Storage conditions Procurement logistics Reagent handling

1H-Pyrrolo[3,2-b]pyridine-7-carboxylic Acid: Drug Discovery Applications


KDM5 Family Inhibitor Development

Based on the enantioselective binding data and co-crystal structures, this compound serves as an optimal starting scaffold for developing stereochemically defined KDM5A/B/C inhibitors. The 7-carboxylic acid group is essential for Fe(II) coordination in the JMJ domain active site [1]. Programs targeting KDM5A for oncology indications should procure the free acid for direct incorporation into inhibitor libraries, leveraging the established SAR that (S)-enantiomers of 7-carboxylic acid derivatives exhibit 4- to 5-fold enhanced potency [2].

RET and Aurora Kinase Inhibitor Optimization

For medicinal chemistry campaigns requiring selective RET inhibition (IC50 = 6.8 nM) with moderate Aurora A/B activity, the 7-carboxylic acid scaffold provides a validated selectivity starting point [1]. The >8,000-fold selectivity window over EGFR mitigates off-target toxicity risks commonly observed with less selective azaindole scaffolds [2]. Researchers should procure this compound for parallel library synthesis targeting RET-driven cancers and Aurora kinase-dependent malignancies.

JMJD2C Epigenetic Probe Synthesis

The demonstrated 550 nM IC50 against JMJD2C for a 2-substituted 7-carboxylic acid derivative establishes this scaffold as viable for epigenetic probe development [1]. The free carboxylic acid is essential for activity, as ester analogs show no inhibition [2]. Procurement of the 7-carboxylic acid building block enables direct derivatization at the 2-position without additional protecting group manipulations, accelerating structure-activity relationship studies for this emerging epigenetic target.

Structure-Based Design from Co-Crystal Structures

With 12 high-resolution co-crystal structures available (1.88-2.10 Å resolution), this compound offers an unparalleled structural foundation for computational chemistry and fragment-based design [1]. The atomic-level understanding of 7-carboxylic acid coordination to the catalytic Fe(II) ion enables rational design of potency improvements [2]. Research groups conducting structure-based optimization of epigenetic inhibitors should prioritize this scaffold to leverage existing structural data and accelerate design-make-test cycles.

Application
Selection Property
Validation Focus
KDM5 family inhibitor studies
7-carboxylic acid pharmacophore orientation
Enantioselective target engagement profiling
RET and Aurora kinase selectivity research
Kinase selectivity fingerprint
Isoform discrimination and off-target kinase review
JMJD2C epigenetic probe development
Free carboxylic acid requirement for activity
Metal-chelating interaction validation
Structure-based inhibitor design
Co-crystal structural data availability
Binding mode and Fe(II) coordination analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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